AKB48-d11
Description
AKB48 (APINACA) is a synthetic cannabinoid (SC) with the chemical name 1-pentyl-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indole-3-carboxamide (CAS: 1345973-53-6; molecular formula: C₂₃H₃₁N₃O; molecular weight: 365.5 g/mol). It is structurally characterized by an indole-3-carboxamide core linked to an adamantyl group and a pentyl side chain . AKB48 was initially developed for research and forensic applications but has been misused recreationally due to its affinity for cannabinoid receptors (CB1 and CB2). It is classified as a Schedule I controlled substance in the United States .
Key physicochemical properties include:
Properties
Molecular Formula |
C₂₃H₂₀D₁₁N₃O |
|---|---|
Molecular Weight |
376.58 |
Synonyms |
1-Pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide-d11; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AKB48 belongs to the adamantoylindole/indazole carboxamide class of synthetic cannabinoids. Below is a detailed comparison with its structural analogs:
Table 1: Structural and Functional Comparison of AKB48 and Analogs
Key Findings from Comparative Studies
Replacement of the pentyl chain with a 4-fluorobenzyl group (as in AKB48 N-(4-fluorobenzyl)) shifts selectivity toward CB1 receptors, mimicking the potent agonist AB-FUBINACA .
Analytical Differentiation :
- Retention times : 5Cl-AKB48 (10.99 min) and 5Br-AKB48 (11.11 min) are distinguishable via LC-QTOF, aiding forensic identification .
- Mass spectrometry : Halogenated analogs show distinct isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) in GC-MS .
Pharmacological Effects :
- AKB48 and 5F-AKB48 induce "tetrad" effects in mice (hypolocomotion, catalepsy, analgesia, hypothermia), typical of CB1 agonists .
- 5F-AKB48’s fluorinated side chain correlates with higher reported psychoactive potency compared to AKB48 .
Stability and Purity :
- AKB48 N-(4-fluorobenzyl) exhibits ≥98% purity and stability for ≥5 years at -20°C .
- 5B-AKB-48 (a brominated analog) shows >97% purity via ¹H NMR .
Critical Analysis of Contradictions and Limitations
- Pharmacological Data Gaps : Most analogs (e.g., 5Cl-AKB48, 5Br-AKB48) lack formal in vivo studies, relying on structural extrapolation .
- Receptor Specificity : While adamantyl carboxamides like AKB48 are theorized to favor CB2 receptors , fluorinated analogs (5F-AKB48) show stronger CB1 activity, suggesting substituent-dependent selectivity .
- Legal Variability : Analog scheduling inconsistencies (e.g., 5Cl-AKB48 unscheduled vs. 5F-AKB48 Schedule I) complicate regulatory responses .
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